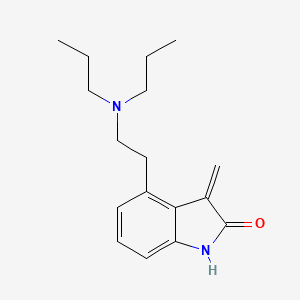
Methylene ropinirole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylene ropinirole is a dimeric degradant of ropinirole, a compound used clinically for the treatment of Parkinson’s disease and primary restless legs syndrome. Ropinirole is a non-ergoline dopamine agonist that stimulates dopamine D2 receptors within the caudate-putamen in the brain .
准备方法
Methylene ropinirole is formed by the reaction of ropinirole with formaldehyde under alkaline conditions. The synthetic route involves adding triethylamine and a 37% formaldehyde solution to a methanol solution of ropinirole hydrochloride . The reaction conditions are carefully controlled to ensure the formation of the methylene-bridged dimer.
化学反应分析
Methylene ropinirole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methylene ropinirole has several scientific research applications:
Chemistry: It is used as a model compound to study the dimerization of ropinirole and the formation of methylene-bridged dimers.
Biology: Researchers use this compound to investigate the biological activity of dimeric dopamine agonists and their potential therapeutic applications.
Medicine: The compound is studied for its potential use in the treatment of neurological disorders, particularly those involving dopamine dysregulation.
作用机制
The mechanism of action of methylene ropinirole involves its ability to stimulate dopamine D2 receptors within the caudate-putamen in the brain. This stimulation leads to increased dopamine signaling, which helps alleviate the symptoms of Parkinson’s disease and restless legs syndrome . The molecular targets and pathways involved include the dopamine D2 receptor and associated signaling pathways.
相似化合物的比较
Methylene ropinirole is unique compared to other similar compounds due to its dimeric structure and methylene bridge. Similar compounds include:
Ropinirole: The parent compound, used clinically for Parkinson’s disease and restless legs syndrome.
Pramipexole: Another non-ergoline dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
This compound’s uniqueness lies in its dimeric structure, which may confer different pharmacological properties compared to its monomeric counterparts.
属性
分子式 |
C17H24N2O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
4-[2-(dipropylamino)ethyl]-3-methylidene-1H-indol-2-one |
InChI |
InChI=1S/C17H24N2O/c1-4-10-19(11-5-2)12-9-14-7-6-8-15-16(14)13(3)17(20)18-15/h6-8H,3-5,9-12H2,1-2H3,(H,18,20) |
InChI 键 |
IZHQXCBPAPSRRM-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=C2C(=C)C(=O)NC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















